molecular formula C7H7Br2N B372499 2,4-Dibromo-5-methylaniline CAS No. 67643-51-0

2,4-Dibromo-5-methylaniline

Cat. No. B372499
CAS RN: 67643-51-0
M. Wt: 264.94g/mol
InChI Key: LOTJCUXBWOAEDD-UHFFFAOYSA-N
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Description

2,4-Dibromo-5-methylaniline is a chemical compound with the molecular formula C7H7Br2N . It has a molecular weight of 264.95 . The compound is typically stored at room temperature and is available in powder form .


Synthesis Analysis

The synthesis of 2,4-Dibromo-5-methylaniline can involve various methods. One approach could be the bromination of alkenes, alkynes, and anilines . Another method could involve the use of a Grignard reagent to prepare dialkyl-substituted aminoaryl sulfides .


Molecular Structure Analysis

The molecular structure of 2,4-Dibromo-5-methylaniline consists of a benzene ring with two bromine atoms and one methylamine group attached . The InChI code for the compound is 1S/C7H7Br2N/c1-4-2-7(10)6(9)3-5(4)8/h2-3H,10H2,1H3 .


Chemical Reactions Analysis

2,4-Dibromo-5-methylaniline can participate in various chemical reactions. For instance, it can undergo Pd-catalyzed ortho-selective cross-coupling reactions with Grignard reagents . It can also react with trimethylsilylacetylene to synthesize acetylenic amine .


Physical And Chemical Properties Analysis

2,4-Dibromo-5-methylaniline is a powder that is stored at room temperature . It has a molecular weight of 264.94 g/mol . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 .

Scientific Research Applications

2,4-Dibromo-5-methylaniline: A Comprehensive Analysis of Scientific Research Applications

Organic Synthesis: 2,4-Dibromo-5-methylaniline serves as a versatile building block in organic synthesis. Its presence in molecular structures imparts specific reactivity and functionality, enabling the preparation of complex molecules, including biologically active compounds .

Spectrophotometric Analysis: This compound is used as a coupling reagent in the spectrophotometric determination of carbaryl, a pesticide, in environmental samples .

Pharmaceutical Intermediates: It is utilized as an intermediate in the synthesis of pharmaceuticals, contributing to the development of new drugs and therapies .

Agrochemical Production: The compound finds application in the production of agrochemicals, aiding in the creation of substances that protect crops from pests and diseases .

Dye Manufacturing: 2,4-Dibromo-5-methylaniline is involved in the synthesis of dyes, providing colorants for various industrial applications .

Material Science: Its unique properties make it valuable for studying various phenomena in material science, contributing to advancements in this field.

Amide Formation: In the presence of trimethylaluminum (Me3Al), it reacts with ethyl and methyl imidazo[1,2-a]pyridine-2-carboxylates to form amides, which are crucial in various chemical reactions .

Iminophosphorane Synthesis: The compound has been used in the synthesis of iminophosphoranes, which are important intermediates in organic chemistry .

Safety and Hazards

2,4-Dibromo-5-methylaniline is classified as a hazardous substance . It can cause harm if swallowed, inhaled, or if it comes into contact with the skin . Safety measures include avoiding the formation of dust and aerosols, using non-sparking tools, and ensuring adequate ventilation .

Future Directions

The future directions for 2,4-Dibromo-5-methylaniline could involve its use in the synthesis of other chemical compounds. For instance, it could be used as a starting material to synthesize acetylenic amine . Additionally, it could be used in the preparation of dialkyl-substituted aminoaryl sulfides .

Mechanism of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2,4-Dibromo-5-methylaniline . Factors such as temperature, pH, and the presence of other chemicals can affect its stability and reactivity. Furthermore, the compound’s efficacy can be influenced by the physiological and pathological state of the individual, including factors such as age, sex, diet, and disease state.

properties

IUPAC Name

2,4-dibromo-5-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Br2N/c1-4-2-7(10)6(9)3-5(4)8/h2-3H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOTJCUXBWOAEDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dibromo-5-methylaniline

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